Kaempferide 7-glucoside
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Overview
Description
Mumenin is a glycoside and a member of flavonoids.
Kaempferide 7-glucoside is a natural product found in Serratula strangulata, Prunus davidiana, and other organisms with data available.
Scientific Research Applications
Natural Source and Characterization
Kaempferide 7-glucoside, a flavonol glycoside, has been identified in various plants, such as Moringa oleifera leaves and Warburgia ugandensis. These studies have characterized its structure through spectroscopic methods (Manguro & Lemmen, 2007), (Manguro, Ugi, Lemmen, & Hermann, 2003).
Pharmacological Activities
- Antiviral Properties : this compound demonstrated potent anti-HIV-1 activities, particularly in the early stage of infection, making it a potential drug candidate for HIV treatment (Behbahani, Sayedipour, Pourazar, & Shanehsazzadeh, 2014).
- Antitumor and Anti-inflammatory Activities : Studies have shown its significant antiproliferative effects on various cancer cell lines and its role in inhibiting inflammatory responses (Wang et al., 2018).
- Cardioprotective Effects : Research indicates its efficacy in improving cardiac function and reducing myocardial injury through modulation of molecular pathways (Wang et al., 2017).
Metabolic Effects
- Glycolipid Metabolism : Kaempferide improves glycolipid metabolism disorders by activating specific signaling pathways, suggesting potential therapeutic applications for metabolic diseases (Zeng, Tang, Tang, & Pu, 2020).
Neuroprotective Effects
- Alzheimer's Disease Model : Kaempferide has been shown to prevent cognitive decline and neurodegeneration in Alzheimer's disease models, providing insights into its neuroprotective mechanisms (Yan et al., 2019).
Antifungal and Plant Defense
- Role in Plant Defense : It contributes to plant resistance against fungal infections, acting as a phytoalexin-like compound (Curir, Dolci, & Galeotti, 2005).
Absorption and Metabolism in Humans
- Bioavailability Study : Research indicates that kaempferol, including its glucoside forms, is absorbed efficiently in humans, suggesting its potential as a biomarker for exposure (Dupont et al., 2004).
Properties
CAS No. |
16290-08-7 |
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Molecular Formula |
C22H22O11 |
Molecular Weight |
462.407 |
IUPAC Name |
3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-10-4-2-9(3-5-10)21-19(28)17(26)15-12(24)6-11(7-13(15)32-21)31-22-20(29)18(27)16(25)14(8-23)33-22/h2-7,14,16,18,20,22-25,27-29H,8H2,1H3/t14-,16-,18+,20-,22-/m1/s1 |
InChI Key |
XJQKYCNSLNPXDD-XMHBHJPISA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
Mumenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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